
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a hydrazide group, a chlorophenyl group, and a hydroxyethylidene group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
準備方法
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
For example, the hydrazide group in the compound can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The hydroxyethylidene group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
類似化合物との比較
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-2-methylpropanoic acid (1-(2-bromophenyl)-2-hydroxyethylidene)hydrazide: This compound has a bromophenyl group instead of a chlorophenyl group. The presence of bromine can affect the compound’s reactivity and biological activity.
2-Hydroxy-2-methylpropanoic acid (1-(2-fluorophenyl)-2-hydroxyethylidene)hydrazide: The fluorophenyl group in this compound can influence its chemical properties and interactions with biological molecules.
2-Hydroxy-2-methylpropanoic acid (1-(2-methylphenyl)-2-hydroxyethylidene)hydrazide: The methylphenyl group can alter the compound’s hydrophobicity and reactivity compared to the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
133662-06-3 |
|---|---|
分子式 |
C12H15ClN2O3 |
分子量 |
270.71 g/mol |
IUPAC名 |
N-[(E)-[1-(2-chlorophenyl)-2-hydroxyethylidene]amino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,18)11(17)15-14-10(7-16)8-5-3-4-6-9(8)13/h3-6,16,18H,7H2,1-2H3,(H,15,17)/b14-10- |
InChIキー |
DWPDINCFFNHRHG-UVTDQMKNSA-N |
異性体SMILES |
CC(C)(C(=O)N/N=C(/CO)\C1=CC=CC=C1Cl)O |
正規SMILES |
CC(C)(C(=O)NN=C(CO)C1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
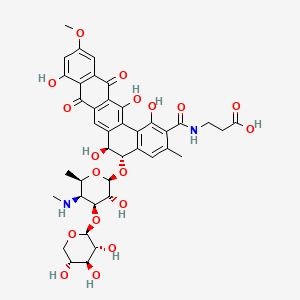
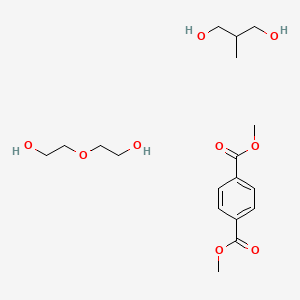
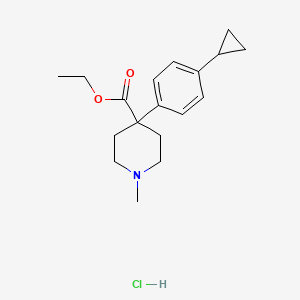
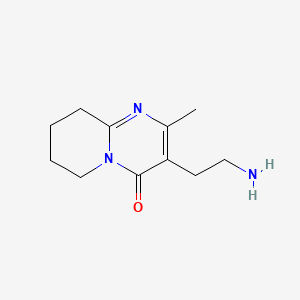
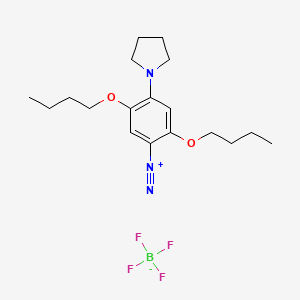
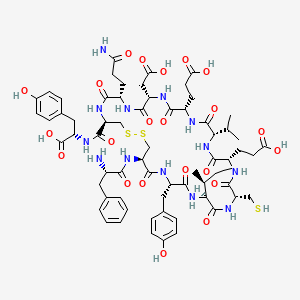
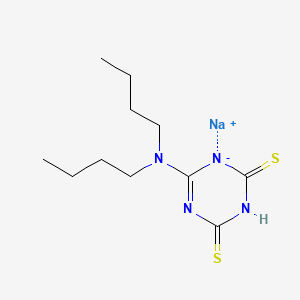


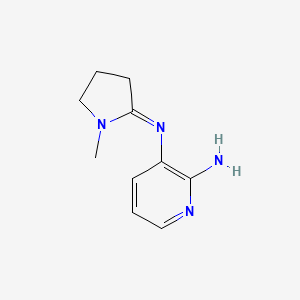
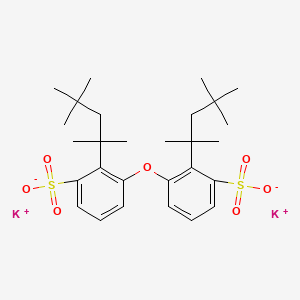
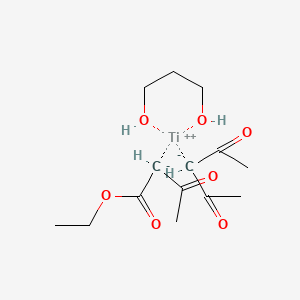
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)
